![molecular formula C13H16N2O7S B2476917 4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]acetyl}morpholine CAS No. 1923126-91-3](/img/structure/B2476917.png)
4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]acetyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]acetyl}morpholine, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of sulfonamide compounds and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Materials
Organic nonlinear optical (NLO) materials play a crucial role in photonic applications. Researchers are particularly interested in compounds like 4-methoxy-2-nitroaniline due to their potential in areas such as:
The high degree of nonlinearity arises from the compound’s delocalized π electrons and the presence of an extra electron donor and acceptor on opposite sides of the molecule .
Single Crystal Growth and Characterization
The 4-methoxy-2-nitroaniline single crystal has been successfully grown using the slow evaporation method. X-ray diffraction (XRD) studies reveal that it belongs to the orthorhombic crystal system, with unit cell parameters of a = 16.17 Å, b = 6.55 Å, and c = 7.14 Å. The crystal’s functional groups were identified through Fourier transform infrared (FTIR) and FT-Raman spectral analyses. Additionally, UV–Vis-NIR studies provide insights into its optical properties, including a high-intensity emission peak around 599 nm. Thermal analyses (TG/DTA) help determine melting and decomposition points .
Catalytic Degradation and Reduction Reactions
In recent work, gold nanoparticle-decorated halloysite nanotubes (AuNPs-HNT) were prepared for catalytic purposes. These modified nanotubes effectively catalyzed the degradation of phenothiazine dyes (such as azure B and toluidine blue O) and the cleaner reduction of 4-(4-nitrophenyl)morpholine using sodium borohydride (NaBH₄) as the reducing agent .
Eigenschaften
IUPAC Name |
2-(4-methoxy-2-nitrophenyl)sulfonyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O7S/c1-21-10-2-3-12(11(8-10)15(17)18)23(19,20)9-13(16)14-4-6-22-7-5-14/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRVQGXSGRRTST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)CC(=O)N2CCOCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]acetyl}morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide](/img/structure/B2476838.png)
![N'-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-1-methyl-1H-pyrrole-2-carbohydrazide](/img/structure/B2476839.png)
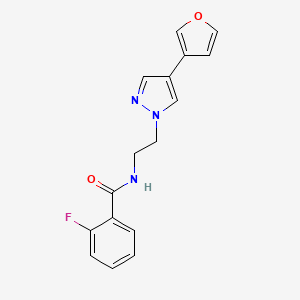
![1-(2,5-difluorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide](/img/structure/B2476842.png)
![2-(7-methyl-3-oxo-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2476845.png)
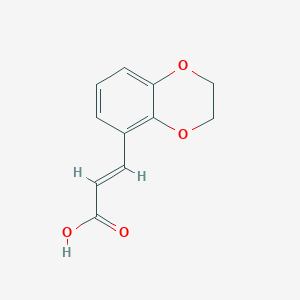
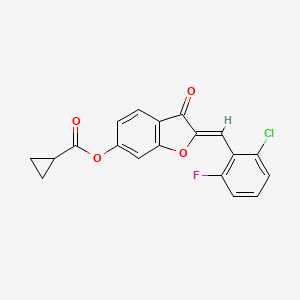
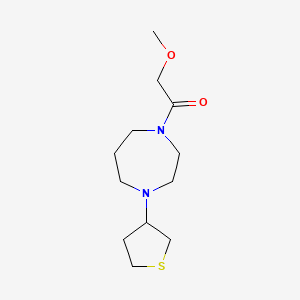
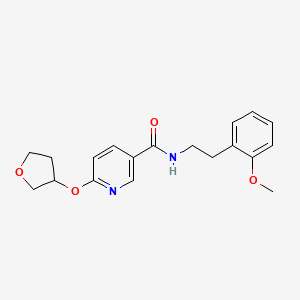
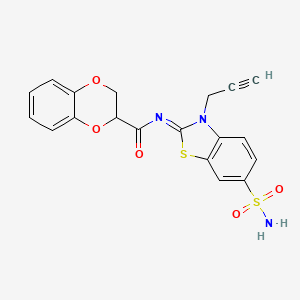
![2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide](/img/structure/B2476853.png)
![3-Cyclopropyl-1-[1-(4-oxo-4-phenylbutanoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2476855.png)
